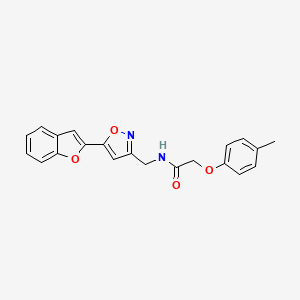

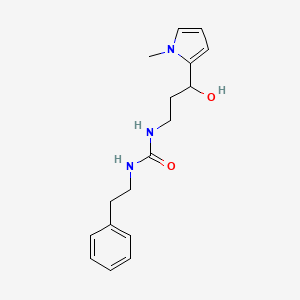

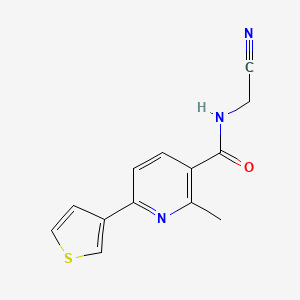

4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Wissenschaftliche Forschungsanwendungen

Selective Cyclooxygenase-2 Inhibition

Research on derivatives of benzenesulfonamide, including structures similar to the specified compound, has shown promise in the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. The introduction of specific substituents can significantly enhance selectivity for COX-2 over COX-1, potentially offering a basis for developing anti-inflammatory and pain management therapies without the side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases, enzymes pivotal in various physiological processes, including respiration, acid-base balance, and the growth and metastasis of certain tumors. The compound's structural features allow it to act as an inhibitor, potentially contributing to the development of therapeutic agents for conditions such as glaucoma, epilepsy, and cancer (Sapegin et al., 2018).

Anionic Polymerization

In polymer science, sulfonamide derivatives similar to the given chemical have been used in the anionic polymerization of monomers with electron-withdrawing groups. This application is crucial for synthesizing block copolymers, which have a wide range of industrial and medical applications due to their customizable physical properties (Ishizone et al., 1993).

Electrophilic Cyanation

The compound's structural motif has been employed in the electrophilic cyanation of aryl and heteroaryl bromides, a methodological advancement in organic synthesis that enables the construction of benzonitriles. This reaction is valuable for generating intermediates for pharmaceuticals and agrochemicals, demonstrating the compound's utility in synthesizing complex organic molecules (Anbarasan et al., 2011).

HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives, structurally related to the specified compound, have been explored as CCR5 antagonists, showing potential as targeting preparations in preventing human HIV-1 infection. Such research highlights the compound's relevance in developing novel antiviral therapies (Cheng De-ju, 2015).

Wirkmechanismus

Target of Action

The primary target of the compound “4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide” is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a key role in the degradation of proteins in the lysosomes, and it is also involved in antigen presentation, an essential process in the immune response .

Mode of Action

It is believed to interact with its target, cathepsin s, and modulate its activity . The compound may inhibit the protease activity of Cathepsin S, thereby affecting the degradation of proteins in the lysosomes and the process of antigen presentation .

Biochemical Pathways

The compound’s interaction with Cathepsin S affects the lysosomal protein degradation pathway and the antigen presentation pathway . By inhibiting Cathepsin S, the compound may alter the processing and presentation of antigens, which can have downstream effects on immune responses .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on protein degradation and antigen presentation . By inhibiting Cathepsin S, the compound may affect these processes, potentially leading to altered immune responses .

Eigenschaften

IUPAC Name |

4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-4-24(5-2)28(25,26)17-8-6-16(7-9-17)19-22-18(14-21)20(27-19)23-12-10-15(3)11-13-23/h6-9,15H,4-5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJWGGJHIKNGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)